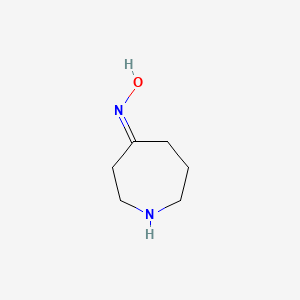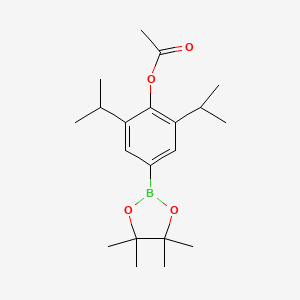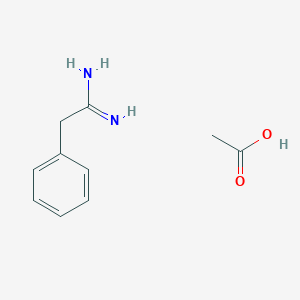
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide (DEDIPI) is a synthetic organic molecule that has been used in a variety of scientific research applications. It is a quaternary ammonium salt that can be prepared from a variety of starting materials, including diethyl 2,6-dimethylpiperidine and iodine. DEDIPI has been used for a variety of purposes, including as an anion-binding agent, as a catalyst for organic reactions, and in the synthesis of other organic molecules. Additionally, DEDIPI has been studied for its biochemical and physiological effects on cells, as well as its potential applications in laboratory experiments.
科学研究应用
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has been used in a variety of scientific research applications. It has been used as an anion-binding agent, as a catalyst for organic reactions, and in the synthesis of other organic molecules. Additionally, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has been used as a model compound for studying the structure and reactivity of quaternary ammonium salts. It has also been used in the study of the mechanism of action of anion-binding agents, such as ion-exchange resins.
作用机制
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide is an anion-binding agent, which means that it binds to anions (negatively charged ions) in solution. This binding occurs through electrostatic interactions between the positively charged nitrogen atoms of the N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide molecule and the negatively charged anions. The binding of anions to N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide can be used to separate anions from a solution, or to catalyze reactions between anions and other molecules.
Biochemical and Physiological Effects
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has been studied for its biochemical and physiological effects on cells. Studies have shown that N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain types of bacteria. Additionally, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has been shown to reduce the activity of certain enzymes, such as proteases and phosphatases, which can be used to study the mechanism of action of these enzymes.
实验室实验的优点和局限性
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide can be used to catalyze reactions between anions and other molecules, and it can be used to study the mechanism of action of anion-binding agents. However, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has some limitations for laboratory experiments. It is not very water-soluble, and it can be toxic if ingested or inhaled.
未来方向
In the future, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide could be used to study the mechanism of action of other anion-binding agents, such as ion-exchange resins. Additionally, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide could be used to study the biochemical and physiological effects of anions on cells. Furthermore, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide could be used to study the mechanism of action of enzymes, such as proteases and phosphatases. Finally, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide could be used to catalyze reactions between anions and other molecules, such as proteins, nucleic acids, and carbohydrates.
合成方法
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide can be synthesized in a two-step process, beginning with the reaction of diethyl 2,6-dimethylpiperidine with iodine. In the first step, the iodine is reacted with the diethyl 2,6-dimethylpiperidine in a 1:1 molar ratio, in the presence of a solvent such as dichloromethane. The reaction produces a yellowish-brown solution of N,N-diethyl-2,6-cis-dimethylpiperidinium iodide. The reaction is complete when the solution becomes clear. The second step involves the removal of the solvent, which can be accomplished by distillation.
属性
IUPAC Name |
(2S,6R)-1,1-diethyl-2,6-dimethylpiperidin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N.HI/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1/t10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXLSVOCWZWQJ-NJJJQDLFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(C(CCCC1C)C)CC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1([C@@H](CCC[C@@H]1C)C)CC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)





![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)



